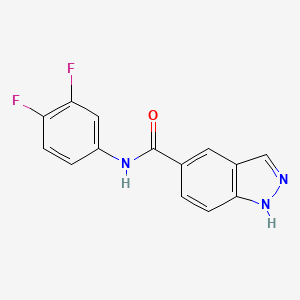

PSB-1434

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C14H9F2N3O |

|---|---|

分子量 |

273.24 g/mol |

IUPAC 名称 |

N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide |

InChI |

InChI=1S/C14H9F2N3O/c15-11-3-2-10(6-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) |

InChI 键 |

SFDOMGAQGMFHNI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)F)C=NN2 |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of PSB-1434: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1434, also known as [²²⁵Ac]-FPI-1434, is an investigational targeted alpha therapy currently under development for the treatment of a variety of solid tumors.[1][2][3][4] This radioimmunoconjugate is composed of a humanized monoclonal antibody, FPI-1175 (formerly AVE1642), which targets the insulin-like growth factor-1 receptor (IGF-1R), a proprietary bifunctional chelate, and the alpha-emitting radionuclide, Actinium-225 (²²⁵Ac).[3][4] The overexpression of IGF-1R in numerous cancers, including non-small cell lung, prostate, and breast cancers, makes it an attractive target for therapeutic intervention.[1][3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental methodologies used in its preclinical and clinical evaluation.

Core Mechanism of Action

The primary mechanism of action of this compound is the targeted delivery of a potent alpha-emitting radionuclide, Actinium-225, to tumor cells that overexpress IGF-1R.[3][4] Upon administration, the FPI-1175 antibody component of this compound binds with high affinity to the external domain of IGF-1R on the surface of cancer cells.[1][5] Following binding, the radioimmunoconjugate is internalized by the cell. The subsequent decay of the Actinium-225 payload releases high-energy alpha particles, which induce double-stranded DNA breaks.[1][3][4] This irreparable DNA damage triggers apoptosis and leads to tumor cell death.[1][3][4]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for the antibody component of this compound, FPI-1175 (AVE1642), and related preclinical findings.

| Parameter | Value | Cell Lines/Model | Source |

| Binding Affinity (Kd) of FPI-1175 (AVE1462) | < 1 nM | Human IGF-1R | [5] |

| In Vitro Cell Proliferation Inhibition (EM164 - murine AVE1642) | 24% - 80% of control | Neuroblastoma cell lines | [6] |

| In Vitro Growth Inhibition (AVE1642) | 60% - 99% | CD45neg myeloma cell lines | [7] |

| In Vivo Tumor Growth Delay (EM164 - murine AVE1642) | 12.9 - 13.4 days | Neuroblastoma xenografts |

Signaling Pathway

This compound exerts its therapeutic effect by targeting the IGF-1R signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. The binding of the antibody component of this compound to IGF-1R antagonizes the natural binding of its ligands, IGF-1 and IGF-2, thereby inhibiting the downstream signaling cascades that promote tumorigenesis.

Caption: IGF-1R signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

To determine the binding affinity of the FPI-1175 antibody to IGF-1R, a competitive radioligand binding assay is typically employed.

-

Cell Culture: Cells overexpressing IGF-1R are cultured to near confluence in appropriate media.

-

Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to IGF-1R (e.g., ¹²⁵I-IGF-1), and varying concentrations of the unlabeled FPI-1175 antibody.

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of antibody that inhibits 50% of the radioligand binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation, providing a measure of the antibody's binding affinity.

In Vitro Cytotoxicity Assay (General Protocol)

To assess the cytotoxic effects of this compound, a cell viability assay is conducted.

-

Cell Seeding: Cancer cells expressing IGF-1R are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with increasing concentrations of this compound. Control wells with untreated cells are also included.

-

Incubation: The plates are incubated for a period that allows for the effects of the alpha radiation to manifest, typically several days.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. For example, a resazurin-based assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Data Analysis: The results are used to plot a dose-response curve, from which the IC50 or EC50 value (the concentration of this compound that causes 50% inhibition of cell viability) can be determined.

Experimental and Clinical Development Workflow

The development of a targeted alpha therapy like this compound follows a rigorous preclinical and clinical workflow to establish its safety and efficacy.

Caption: Preclinical to clinical development workflow for this compound.

In the clinical development of this compound, an imaging analog, [¹¹¹In]-FPI-1547, is utilized for patient selection.[1][3][4] This analog consists of the same FPI-1175 antibody and chelate but is labeled with the gamma-emitter Indium-111. Patients undergo SPECT/CT imaging with [¹¹¹In]-FPI-1547 to confirm that their tumors have sufficient IGF-1R expression and to perform dosimetry calculations before receiving the therapeutic dose of this compound.[1]

Conclusion

This compound represents a promising targeted alpha therapy that leverages the high specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells overexpressing IGF-1R. Its mechanism of action, centered on inducing double-stranded DNA breaks via alpha particle emission, offers a potential new treatment paradigm for a range of solid tumors. The ongoing clinical trials will further elucidate the safety and efficacy of this innovative therapeutic agent.

References

- 1. ascopubs.org [ascopubs.org]

- 2. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]

- 3. fusionpharma.com [fusionpharma.com]

- 4. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Anti-insulin-like growth factor 1 receptor antibody EM164 (murine AVE1642) exhibits anti-tumour activity alone and in combination with temozolomide against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A humanised anti-IGF-1R monoclonal antibody (AVE1642) enhances Bortezomib-induced apoptosis in myeloma cells lacking CD45 - PMC [pmc.ncbi.nlm.nih.gov]

FPI-1434 IGF-1R Targeting: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPI-1434 is a targeted alpha therapy (TAT) currently under clinical investigation for the treatment of solid tumors expressing the insulin-like growth factor-1 receptor (IGF-1R). This document provides a comprehensive technical overview of FPI-1434, detailing its mechanism of action, the characteristics of its components, and a summary of key preclinical and clinical findings. Methodologies for pivotal experiments are described, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this novel radioimmunoconjugate.

Introduction to FPI-1434

FPI-1434 is an innovative radioimmunoconjugate engineered to deliver a potent alpha-emitting radionuclide, Actinium-225 (225Ac), directly to cancer cells that overexpress IGF-1R.[1][2][3][4] Developed by Fusion Pharmaceuticals, FPI-1434 is comprised of three key components:

-

Veligrotug (AVE1642): A humanized monoclonal antibody that specifically targets the insulin-like growth factor-1 receptor (IGF-1R).[5][6]

-

Fast-Clear™ Linker: A proprietary linker technology designed to facilitate rapid clearance of the radioisotope from the bloodstream, aiming to improve the therapeutic window.[7][8][9]

-

Actinium-225 (225Ac): A powerful alpha-emitting radionuclide that induces potent and localized cytotoxic effects through the generation of double-strand DNA breaks.[5]

The overarching strategy of FPI-1434 is to leverage the specificity of the antibody to deliver a highly potent cytotoxic payload to tumor cells, thereby minimizing off-target toxicity.[1][2][3][4] FPI-1434 is currently being evaluated in a Phase 1/2 clinical trial for patients with advanced solid tumors (NCT03746431).[5][10]

The Target: Insulin-like Growth Factor-1 Receptor (IGF-1R)

IGF-1R is a transmembrane tyrosine kinase receptor that plays a crucial role in cell proliferation, survival, and differentiation.[11][12] Upon binding its ligands, IGF-1 and IGF-2, the receptor undergoes a conformational change, leading to autophosphorylation and the activation of downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MAPK pathways.[11][12][13][14][15] Dysregulation of the IGF-1R signaling pathway has been implicated in the development and progression of a wide range of human cancers.[11][12] Overexpression of IGF-1R is a common feature in many solid tumors and is often associated with a more aggressive phenotype and resistance to conventional therapies.[5]

IGF-1R Signaling Pathway

The binding of IGF-1 or IGF-2 to IGF-1R initiates a cascade of intracellular events that promote cell growth and survival. The two major signaling pathways activated are:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.

-

Ras/Raf/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.

Components of FPI-1434

Veligrotug (AVE1642): The Targeting Antibody

Veligrotug, also known as AVE1642, is a humanized IgG1 monoclonal antibody that binds with high affinity and specificity to the extracellular domain of human IGF-1R.[6] This binding blocks the interaction of IGF-1 and IGF-2 with the receptor, thereby inhibiting downstream signaling.[16] Preclinical studies have demonstrated that AVE1642 can induce regression of human tumor xenografts and enhance chemosensitivity.[17]

Table 1: Characteristics of Veligrotug (AVE1642)

| Characteristic | Description |

| Type | Humanized monoclonal antibody (IgG1) |

| Target | Extracellular domain of IGF-1R |

| Mechanism of Action | Blocks ligand binding, inhibiting downstream signaling |

| Preclinical Activity | Anti-tumor activity as a single agent and in combination with chemotherapy |

| Clinical Experience | Tolerability established in Phase 1 studies |

Actinium-225: The Alpha-Emitting Payload

Actinium-225 (225Ac) is a potent alpha-emitting radionuclide with a half-life of 9.9 days.[18] It decays through a cascade of short-lived daughter nuclides, releasing a total of four high-energy alpha particles.[18] These alpha particles have a short path length in tissue, depositing a large amount of energy in a very localized area, leading to highly cytotoxic double-strand DNA breaks in target cells.[5]

Fast-Clear™ Linker Technology

The Fast-Clear™ linker is a proprietary technology developed by Fusion Pharmaceuticals that connects the AVE1642 antibody to the Actinium-225 chelator.[7][9][19][20] This linker is engineered to be stable in circulation but allows for the rapid excretion of any unbound radioisotope.[19] This is intended to reduce systemic toxicity and widen the therapeutic window by minimizing radiation exposure to healthy tissues.[19]

Preclinical Development

In Vivo Efficacy in Xenograft Models

While specific protocols for FPI-1434 xenograft studies are not publicly detailed, standard methodologies for establishing patient-derived xenograft (PDX) models are well-documented.[3][21] Generally, these involve the subcutaneous or orthotopic implantation of human tumor tissue into immunodeficient mice.[3]

Generalized Xenograft Study Protocol:

-

Tumor Implantation: Human cancer cells or tumor fragments are implanted into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a specified volume.

-

Treatment Administration: Mice are treated with FPI-1434, a vehicle control, and/or combination agents.

-

Monitoring: Tumor volume and animal well-being are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker assessment).

Combination Therapy Studies

Preclinical studies have explored the synergistic potential of FPI-1434 with other anti-cancer agents.

In colorectal and lung cancer xenograft models, the combination of FPI-1434 with the PARP inhibitor olaparib resulted in synergistic efficacy.[2][22] The rationale for this combination is that the alpha-particle radiation from FPI-1434 induces double-strand DNA breaks, and olaparib inhibits the DNA repair mechanisms, leading to enhanced tumor cell killing.[22]

In a syngeneic colorectal cancer model, combining an IGF-1R targeted alpha therapy with immune checkpoint inhibitors (anti-CTLA-4 and anti-PD-1) led to complete tumor eradication in a significant number of mice.[22][23] This combination also induced a "vaccine" effect, preventing tumor growth upon re-challenge.[22] The proposed mechanism is that the radiation-induced tumor cell death releases tumor-associated antigens, which, in the presence of checkpoint blockade, stimulates a robust anti-tumor immune response.[23]

Clinical Development: Phase 1/2 Trial (NCT03746431)

FPI-1434 is being evaluated in a first-in-human, open-label, multi-center Phase 1/2 trial in patients with advanced solid tumors that express IGF-1R.[5][10]

Study Design and Objectives

The primary objectives of the Phase 1 portion of the study are to assess the safety and tolerability of FPI-1434 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[10] The study employs a modified 3+3 dose-escalation design.[5]

Patient Selection and Imaging with FPI-1547

A key aspect of the trial is the use of an imaging analog, [111In]-FPI-1547, for patient selection.[5] FPI-1547 consists of the same antibody and linker as FPI-1434 but is labeled with Indium-111, a gamma emitter suitable for SPECT/CT imaging.[5] Patients undergo imaging with FPI-1547 to confirm tumor uptake of the antibody and to perform dosimetry calculations to ensure that the predicted radiation dose to normal organs is within safe limits.[5]

SPECT/CT Imaging Protocol (Generalized):

-

Administration: Patients receive an intravenous injection of [111In]-FPI-1547.

-

Image Acquisition: A series of whole-body planar and SPECT/CT scans are acquired at multiple time points post-injection.

-

Image Analysis: The images are used to determine the biodistribution of the radiotracer and to quantify uptake in tumors and normal organs.

-

Dosimetry: The data from the imaging studies are used to calculate the estimated radiation absorbed dose to various organs for the planned FPI-1434 therapy.

Preliminary Clinical Data

Preliminary results from the Phase 1 trial have been reported.

Table 2: Phase 1 Single-Dose Escalation Cohorts of FPI-1434

| Cohort | Dose Level (kBq/kg) |

| 1 | 10 |

| 2 | 20 |

| 3 | 40 |

| 4 | 80 |

| 5 | 120 |

Data from initial single-dose escalation cohorts.

Table 3: Estimated Mean Radiation Absorbed Doses from [111In]-FPI-1547 Imaging

| Organ | Mean Absorbed Dose (mGy-Eq/MBq) ± SD |

| Kidneys | 988 ± 305 |

| Liver | 934 ± 319 |

| Lungs | 626 ± 175 |

| Total Body | 140 ± 16 |

Dosimetry estimates based on imaging with FPI-1547 in the first 13 patients.

Initial findings from the single-dose portion of the study in the first three cohorts (up to 40 kBq/kg) showed a favorable safety profile, with no drug-related serious adverse events or dose-limiting toxicities reported.[24] Dosimetric results were within normal organ radiation tolerability limits.[24]

Conclusion and Future Directions

FPI-1434 represents a promising targeted alpha therapy with a strong preclinical rationale and encouraging early clinical data. Its mechanism of action, which combines the specificity of an IGF-1R antibody with the high-potency cytotoxicity of Actinium-225, offers a novel approach for treating IGF-1R-expressing solid tumors. The use of an imaging analog for patient selection and personalized dosimetry is a key feature of its clinical development.

Future research will focus on completing the dose-escalation and expansion phases of the current clinical trial to establish the recommended Phase 2 dose and to further evaluate the safety and efficacy of FPI-1434. Furthermore, the promising preclinical data from combination studies suggest that FPI-1434 could be a valuable component of combination therapy regimens with PARP inhibitors or immune checkpoint inhibitors, potentially overcoming resistance and improving patient outcomes.

Experimental Methodologies

Radiolabeling of Antibodies

While the specific protocol for FPI-1434 is proprietary, a general one-step method for radiolabeling antibodies with 225Ac has been described.[18][25] This involves conjugating the antibody with a chelator such as DOTA and then incubating the DOTA-antibody conjugate with 225Ac under controlled temperature and pH conditions.[18][25]

Dosimetry Calculations

Radiation absorbed dose estimates are calculated using established methods, such as the MIRD (Medical Internal Radiation Dose) schema.[2][26][27][28][29] This involves:

-

Acquiring quantitative imaging data from [111In]-FPI-1547 SPECT/CT scans at multiple time points.

-

Generating time-activity curves for source organs.

-

Calculating the total number of disintegrations in each source organ.

-

Using standard phantom models and software (e.g., OLINDA/EXM) to calculate the absorbed dose to target organs.[2][28][29]

References

- 1. Efficient 1-step radiolabeling of monoclonal antibodies to high specific activity with 225Ac for α-particle radioimmunotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RADAR Guide: Standard Methods for Calculating Radiation Doses for Radiopharmaceuticals, Part 2—Data Analysis and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Patient-derived xenograft (PDX) models, applications and challenges in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]

- 5. fusionpharma.com [fusionpharma.com]

- 6. A dose finding, safety and pharmacokinetic study of AVE1642, an anti-insulin-like growth factor-1 receptor (IGF-1R/CD221) monoclonal antibody, administered as a single agent and in combination with docetaxel in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. massbio.org [massbio.org]

- 8. fusionpharma.com [fusionpharma.com]

- 9. Fusion Pharmaceuticals Announces Nomination of First Targeted Alpha Therapy Candidate in Collaboration with AstraZeneca to Advance into IND-Enabling Studies for Phase 1 Development [prnewswire.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Something old, something new and something borrowed: emerging paradigm of insulin-like growth factor type 1 receptor (IGF-1R) signaling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. A phase I study of AVE1642, a human monoclonal antibody-blocking insulin-like growth factor-1 receptor (IGF-1R), given as a single agent and in combination with sorafenib as first-line therapy in patients with advanced hepatocellular carcinoma (HCC). - ASCO [asco.org]

- 17. Phase I study of humanized monoclonal antibody AVE1642 directed against the type 1 insulin-like growth factor receptor (IGF-1R), administered in combination with anticancer therapies to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeted Alpha Therapeutics - Fusion Pharma - Technology [fusionpharma.com]

- 20. Fusion Pharmaceuticals Announces Presentation of Preclinical Data Supporting its FPI-1966 and FPI-2059 Targeted Alpha Therapies [newswire.ca]

- 21. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [newswire.ca]

- 23. fusionpharma.com [fusionpharma.com]

- 24. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]

- 25. jnm.snmjournals.org [jnm.snmjournals.org]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

- 28. jnm.snmjournals.org [jnm.snmjournals.org]

- 29. amos3.aapm.org [amos3.aapm.org]

An In-depth Technical Guide to PSB-1434: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1434, identified as N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide, is a potent and highly selective inhibitor of monoamine oxidase B (MAO-B). Its ability to selectively target MAO-B over monoamine oxidase A (MAO-A) makes it a significant compound of interest for the development of therapeutic agents targeting neurodegenerative diseases such as Parkinson's disease. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and pharmacological properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is a synthetic small molecule belonging to the indazole carboxamide class of compounds. Its chemical identity has been unequivocally established through various analytical techniques.

Chemical Name: N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide CAS Number: 1619884-65-9 Molecular Formula: C₁₄H₉F₂N₃O Molecular Weight: 273.24 g/mol

The core of the molecule consists of an indazole ring, which is a bicyclic aromatic heterocycle, connected via a carboxamide linker to a 3,4-difluorophenyl group.

A diagram illustrating the key functional components of the this compound molecule.

Pharmacological Data

This compound is characterized by its high potency and remarkable selectivity as a reversible inhibitor of human monoamine oxidase B.[1] This selectivity is a critical attribute, as the inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.

| Parameter | Value | Species | Reference |

| IC₅₀ (MAO-B) | 1.59 nM | Human | [1] |

| Selectivity (MAO-A/MAO-B) | >6000-fold | Human | [1] |

Synthesis of this compound

The synthesis of this compound is readily achievable through standard synthetic organic chemistry procedures.[1] The key transformation involves the formation of an amide bond between the 1H-indazole-5-carboxylic acid core and 3,4-difluoroaniline.

A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Amide Coupling

The following protocol is a representative procedure for the amide coupling step in the synthesis of this compound, based on established methods for similar transformations.

Materials:

-

1H-indazole-5-carboxylic acid

-

3,4-difluoroaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-indazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.1 equivalents), and DIPEA (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add 3,4-difluoroaniline (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide (this compound).

Signaling Pathway and Mechanism of Action

Monoamine oxidase B is a mitochondrial outer membrane-bound enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters, most notably dopamine. The enzymatic activity of MAO-B leads to the production of reactive oxygen species (ROS), which can contribute to oxidative stress and neuronal damage, a key pathological feature of neurodegenerative diseases.

This compound, as a selective MAO-B inhibitor, binds to the active site of the enzyme, preventing the breakdown of dopamine. This leads to an increase in the synaptic concentration of dopamine, which can alleviate the motor symptoms associated with Parkinson's disease. Furthermore, by inhibiting MAO-B, this compound reduces the production of harmful ROS, potentially offering a neuroprotective effect.

The role of MAO-B in dopamine metabolism and the inhibitory action of this compound.

Conclusion

This compound is a highly promising small molecule with significant potential for the development of novel therapeutics for neurodegenerative disorders. Its potent and selective inhibition of MAO-B, coupled with a straightforward synthetic route, makes it an attractive lead compound for further investigation. This technical guide provides foundational information to support ongoing and future research efforts aimed at harnessing the therapeutic potential of this compound.

References

The Trajectory of a Targeted Alpha Therapy: A Technical Guide to the Discovery and Development of [²²⁵Ac]-FPI-1434

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and development timeline of [²²⁵Ac]-FPI-1434, a promising targeted alpha therapy. From the initial identification of its antibody component to its ongoing clinical evaluation, this document provides a comprehensive overview of the key milestones, experimental methodologies, and underlying scientific principles that have shaped the trajectory of this innovative cancer therapeutic.

Executive Summary

[²²⁵Ac]-FPI-1434 is a radioimmunoconjugate currently under investigation for the treatment of various solid tumors. It is comprised of three key components: a humanized monoclonal antibody (FPI-1175, also known as AVE1642) that targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), a proprietary bifunctional chelator, and the potent alpha-emitting radionuclide, Actinium-225. The therapeutic strategy hinges on the high expression of IGF-1R on the surface of many cancer cells, allowing for targeted delivery of a lethal dose of alpha radiation, which induces double-strand DNA breaks and subsequent tumor cell death. This guide details the preclinical and early clinical development of this agent, presenting available data in a structured format and outlining the experimental protocols that have been instrumental in its evaluation.

Discovery and Development Timeline

The development of [²²⁵Ac]-FPI-1434 has been a multi-stage process, beginning with the development of its targeting antibody, AVE1642.

-

Prior to 2008: The murine monoclonal antibody EM164, which targets the human IGF-1R, was developed and showed anti-tumor activity in preclinical models.

-

Around 2008: The murine antibody EM164 was humanized to create AVE1642 (now also known as FPI-1175) to reduce immunogenicity and improve its therapeutic potential in humans. Early clinical studies of the unconjugated antibody began.

-

Mid-2010s: With the growing interest in targeted alpha therapies, research focused on conjugating targeting molecules with potent alpha emitters like Actinium-225. This period likely saw the development of the proprietary bifunctional chelator capable of stably holding Actinium-225.

-

Latter 2010s: The synthesis of [²²⁵Ac]-FPI-1434 was achieved by linking the FPI-1175 antibody to Actinium-225 via the bifunctional chelator. Preclinical studies in various cancer models were conducted to establish its efficacy and safety profile.[1][2][3][4] Favorable toxicology studies were conducted in cynomolgus monkeys.[1][2][3][4]

-

2018: An Investigational New Drug (IND) application was filed, leading to the initiation of clinical trials.

-

November 2018: A first-in-human Phase 1/2 clinical trial (NCT03746431) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of [²²⁵Ac]-FPI-1434 in patients with advanced solid tumors.[1][2]

-

Ongoing: The Phase 1/2 trial continues to enroll patients and evaluate the potential of [²²⁵Ac]-FPI-1434 in various solid tumors.[5]

Core Components of [²²⁵Ac]-FPI-1434

The efficacy of [²²⁵Ac]-FPI-1434 is a direct result of the synergistic function of its three principal components.

Caption: Logical relationship of the core components of [²²⁵Ac]-FPI-1434.

Quantitative Data Summary

Antibody Binding Affinity

The targeting antibody, AVE1642 (FPI-1175), exhibits a high binding affinity for the human IGF-1R.

| Antibody | Target | Binding Affinity (Kd) | Reference |

| AVE1642 | Human IGF-1R | <1 nM | [6] |

In Vivo Efficacy (Preclinical)

Preclinical studies in neuroblastoma xenograft models demonstrated the anti-tumor activity of the unconjugated antibody.

| Animal Model | Treatment | Dosage | Outcome | Reference |

| IGR-N91 Neuroblastoma Xenograft | EM164 (murine AVE1642) | 40 mg/kg, twice weekly for 4 weeks | Significant tumor growth delay of 13.4 days | [7] |

| SK-N-AS Neuroblastoma Xenograft | EM164 (murine AVE1642) | 40 mg/kg, twice weekly for 4 weeks | Significant tumor growth delay of 12.9 days | [7] |

Note: Specific quantitative efficacy data for the radiolabeled conjugate [²²⁵Ac]-FPI-1434 from preclinical studies is not publicly available in detail.

Experimental Protocols

Antibody Binding Affinity Determination (General Protocol)

The binding affinity of AVE1642 to IGF-1R was likely determined using a standard method such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

-

Immobilization: Recombinant human IGF-1R extracellular domain is immobilized on a sensor chip.

-

Binding: A series of concentrations of AVE1642 in a suitable buffer are flowed over the sensor chip surface.

-

Dissociation: The buffer is flowed over the chip to measure the dissociation of the antibody from the receptor.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are measured, and the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

In Vivo Tumor Xenograft Study (General Protocol)

The in vivo efficacy of [²²⁵Ac]-FPI-1434 would be evaluated in animal models bearing human tumor xenografts.

-

Cell Culture: Human cancer cell lines with high IGF-1R expression are cultured in appropriate media.

-

Tumor Implantation: A specific number of cancer cells (e.g., 1-10 million) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives intravenous injections of [²²⁵Ac]-FPI-1434 at a specified dose and schedule. The control group may receive a vehicle control or a non-targeting radiolabeled antibody.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., histology, biodistribution).

-

Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth between treatment and control groups.

Biodistribution and Pharmacokinetic Studies (General Protocol)

These studies are crucial to understand the distribution, clearance, and tumor-targeting capabilities of the radioimmunoconjugate.

-

Radiolabeling: The FPI-1175 antibody is conjugated with a bifunctional chelator and then radiolabeled with an appropriate isotope for imaging and quantification (e.g., ¹¹¹In for imaging studies or a therapeutic isotope like ²²⁵Ac for biodistribution of the therapeutic).[8][9]

-

Animal Model: Tumor-bearing mice are used.

-

Administration: The radiolabeled antibody is administered intravenously.

-

Sample Collection: At various time points post-injection, blood samples are collected to determine the pharmacokinetic profile.

-

Tissue Harvesting: At the end of the study, mice are euthanized, and major organs and the tumor are harvested.

-

Radioactivity Measurement: The radioactivity in each organ and tumor is measured using a gamma counter.

-

Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor to determine the biodistribution profile. Pharmacokinetic parameters such as half-life are calculated from the blood sample data.

Signaling Pathway and Mechanism of Action

[²²⁵Ac]-FPI-1434 exerts its cytotoxic effect by targeting the IGF-1R signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.

Caption: Mechanism of action of [²²⁵Ac]-FPI-1434 via the IGF-1R pathway.

Clinical Evaluation and Future Directions

The ongoing Phase 1/2 clinical trial (NCT03746431) is a critical step in the development of [²²⁵Ac]-FPI-1434. This study is designed to determine the safety, recommended Phase 2 dose, and preliminary efficacy of the drug in patients with various advanced solid tumors that express IGF-1R.[1][2] An important aspect of the clinical trial is the use of an imaging analog, [¹¹¹In]-FPI-1547, which uses the same antibody and chelator but is labeled with Indium-111. This allows for SPECT/CT imaging to confirm tumor uptake and assess IGF-1R expression in patients before they receive the therapeutic dose of [²²⁵Ac]-FPI-1434, enabling patient selection and personalized dosimetry.[1][2][10][11]

Future directions for the development of [²²⁵Ac]-FPI-1434 will likely involve its evaluation in specific cancer types with high IGF-1R expression, potentially in combination with other anti-cancer therapies. The promising characteristics of targeted alpha therapy, including high linear energy transfer and a short range of action, position [²²⁵Ac]-FPI-1434 as a potentially potent new weapon in the arsenal against cancer.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data as of late 2025. The development of [²²⁵Ac]-FPI-1434 is ongoing, and future findings may supersede the information presented herein.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. fusionpharma.com [fusionpharma.com]

- 4. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]

- 5. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]

- 6. ascopubs.org [ascopubs.org]

- 7. Anti-insulin-like growth factor 1 receptor antibody EM164 (murine AVE1642) exhibits anti-tumour activity alone and in combination with temozolomide against neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

- 11. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]

FPI-1434 Preclinical Studies: A Technical Overview for Drug Development Professionals

Hamilton, ON and Boston, MA – FPI-1434, an investigational targeted alpha therapy, has demonstrated significant preclinical anti-tumor activity through the induction of double-stranded DNA breaks and apoptosis. This technical guide provides a comprehensive overview of the key preclinical findings for FPI-1434, including its mechanism of action, and summarizes available data from in vitro and in vivo studies.

Mechanism of Action: Targeted Alpha-Particle Annihilation of Cancer Cells

FPI-1434 is a radioimmunoconjugate composed of a humanized monoclonal antibody targeting the insulin-like growth factor 1 receptor (IGF-1R), linked to the alpha-emitting radionuclide Actinium-225 (²²⁵Ac).[1][2][3] IGF-1R is a well-established tumor target overexpressed in a multitude of solid tumors.[3] The mechanism of action of FPI-1434 is not dependent on blocking the IGF-1R signaling pathway, but rather utilizes the receptor as a delivery portal to targeted cancer cells.

Upon binding to IGF-1R on the cancer cell surface, FPI-1434 is internalized.[3] The subsequent decay of the potent alpha-emitter, ²²⁵Ac, within the cell releases high-energy alpha particles, leading to the induction of double-stranded DNA breaks, a catastrophic and difficult-to-repair form of DNA damage.[3] This ultimately triggers programmed cell death, or apoptosis.

In Vivo Preclinical Efficacy

FPI-1434 has been evaluated in preclinical xenograft models of human cancer, demonstrating its potential as both a monotherapy and in combination with other anti-cancer agents.

Combination Therapy with PARP Inhibitors

In preclinical studies presented at the 2021 American Association for Cancer Research (AACR) Virtual Annual Meeting, FPI-1434 was evaluated in combination with the PARP (poly ADP-ribose polymerase) inhibitor, olaparib.[1] These studies, conducted in colorectal and lung cancer xenograft models, showed that co-dosing with olaparib resulted in synergistic efficacy, requiring lower doses of FPI-1434 to achieve an anti-tumor effect.[1] The combination of ineffective single-agent doses of both FPI-1434 and olaparib resulted in significant anti-tumor efficacy.[4]

Experimental Protocol: Xenograft Studies with Olaparib

-

Cell Lines: Colorectal (Colo-205) and lung (A549) cancer cell lines were used.[4]

-

Animal Model: Xenografts were established in Balb/c nude mice.[4]

-

Dosing: A dose combination matrix for FPI-1434 and olaparib was tested.[4] Specific doses from one study included single doses of FPI-1434 at 20, 50, and 100 nCi for the Colo-205 model, and 20, 50, 100, and 200 nCi for the A549 model. Olaparib was administered at doses including 25 mg/kg.[4]

-

Endpoints: Tumor growth inhibition was the primary endpoint.

Quantitative Data: FPI-1434 and Olaparib Combination Efficacy

| Tumor Model | FPI-1434 Dose (Single) | Olaparib Dose | Outcome | Reference |

| Colo-205 | 20 nCi | 25 mg/kg | Strongest combined effect from ineffective single agent doses. | [4] |

| Colo-205 | 50 nCi | - | Growth suppression. | [4] |

| Colo-205 | 100 nCi | - | Tumor regression. | [4] |

| A549 | 50 nCi | 25 mg/kg | Strongest combined effect from ineffective single agent doses. | [4] |

| A549 | 100 nCi | - | Growth suppression. | [4] |

| A549 | 200 nCi | - | Tumor regression. | [4] |

Combination Therapy with Immune Checkpoint Inhibitors

Further preclinical investigations presented at the 2021 AACR meeting explored the combination of an IGF-1R targeted alpha therapy with immune checkpoint inhibitors in a colorectal cancer syngeneic model.[1] The results were compelling, with the combination leading to complete tumor eradication.[1] Notably, this combination also induced a strong "vaccine" effect, characterized by an increase in antigen-specific CD8 positive T cells, which prevented tumor growth upon reinoculation of the same tumor cells.[2]

In Vitro Studies: Induction of DNA Damage and Apoptosis

In vitro studies have corroborated the in vivo findings, demonstrating that FPI-1434 induces double-stranded DNA breaks and apoptosis in treated colorectal cancer cells.[1]

Experimental Protocol: Apoptosis and DNA Damage Assays

While specific protocols for FPI-1434 have not been publicly detailed, standard methods for assessing apoptosis and DNA damage would likely include:

-

Western Blotting: To detect the cleavage of apoptosis markers such as PARP and caspase-3. This technique would allow for the differentiation between the pro-enzyme and the active, cleaved forms of these proteins.

-

Immunofluorescence: To visualize markers of DNA double-strand breaks, such as γH2AX foci, within the nucleus of treated cells.

-

Flow Cytometry: Using Annexin V and propidium iodide staining to quantify the percentage of cells undergoing apoptosis and necrosis.

Preclinical Safety and Toxicology

Favorable toxicology studies in cynomolgus monkeys were a key component of the preclinical data package that supported the initiation of the first-in-human clinical trial for FPI-1434.[3] These studies indicated a manageable safety profile for the radioimmunoconjugate.

Summary and Future Directions

The preclinical data for FPI-1434 provide a strong rationale for its continued clinical development. The targeted delivery of Actinium-225 to IGF-1R expressing tumors results in potent anti-tumor activity driven by the induction of double-stranded DNA breaks and apoptosis. The synergistic effects observed in combination with a PARP inhibitor and the profound anti-tumor immunity elicited in combination with checkpoint inhibitors highlight the potential for FPI-1434 to be a versatile component of future cancer treatment paradigms. The ongoing Phase I/II clinical trial (NCT03746431) will provide further insights into the safety, tolerability, and efficacy of FPI-1434 in patients with advanced solid tumors.[5]

References

- 1. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]

- 2. Fusion Pharmaceuticals Announces Preliminary Safety and Dosimetry Results from its Single-Dose Portion of the Phase 1 Study of FPI-1434 [prnewswire.com]

- 3. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Fusion Pharmaceuticals Announces First Quarter 2021 Financial Results and Business Update - BioSpace [biospace.com]

A critical reassessment of the target and activity of PSB-1434 has revealed that the compound designated this compound, with CAS number 1619884-65-9, is not a P2Y12 receptor antagonist but rather a selective monoamine oxidase B (MAO-B) inhibitor. This guide will therefore pivot to address the factual identity of this compound and provide a technical overview based on available information for this class of compounds.

Executive Summary

Initial inquiries into "this compound" as a P2Y12 receptor antagonist for an audience of researchers and drug development professionals revealed a significant discrepancy. Chemical supplier databases and safety data sheets identify the compound with CAS number 1619884-65-9 and the chemical formula C14H9F2N3O as N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide , a selective and competitive monoamine oxidase B (MAO-B) inhibitor. An extensive search of scientific and patent literature did not yield any evidence of this compound or its close analogs being investigated as P2Y12 receptor antagonists.

This guide will proceed to detail the known information about N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide as a MAO-B inhibitor, including its chemical structure and potential relevance in neuroscience research, a field where MAO-B inhibitors are of significant interest for the treatment of neurodegenerative diseases like Parkinson's disease.

Chemical Structure and Properties of this compound

Systematic Name: N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide

CAS Number: 1619884-65-9

Molecular Formula: C14H9F2N3O

Molecular Weight: 273.24 g/mol

Chemical Structure:

Caption: Chemical structure of this compound (N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide).

Signaling Pathway of Monoamine Oxidase B (MAO-B)

MAO-B is a key enzyme in the catabolism of neurotransmitters, particularly dopamine. It is located on the outer mitochondrial membrane in various tissues, with high concentrations in the brain. The primary function of MAO-B is the oxidative deamination of biogenic and xenobiotic amines.

Caption: Simplified signaling pathway of MAO-B and the inhibitory action of this compound.

Experimental Protocols

MAO-B Inhibition Assay (In Vitro)

This assay determines the potency of a compound to inhibit MAO-B activity.

Objective: To determine the IC50 value of a test compound against human recombinant MAO-B.

Materials:

-

Human recombinant MAO-B enzyme

-

MAO-B substrate (e.g., benzylamine or phenylethylamine)

-

Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric or colorimetric detection system)

-

Test compound (this compound)

-

Phosphate buffer (pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the MAO-B enzyme to each well.

-

Add the different concentrations of the test compound to the wells. Include a positive control (a known MAO-B inhibitor, e.g., selegiline) and a negative control (vehicle).

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the MAO-B substrate and the detection reagent (e.g., Amplex® Red and horseradish peroxidase).

-

Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for an in vitro MAO-B inhibition assay.

Quantitative Data

As there is no published scientific literature detailing the biological evaluation of this compound, a table of quantitative data (e.g., IC50, Ki) cannot be provided at this time. Commercial suppliers list the compound as a selective MAO-B inhibitor, but do not provide specific activity values.

Conclusion and Future Directions

The compound designated as this compound (CAS 1619884-65-9) is identified as N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide, a putative selective MAO-B inhibitor. There is no evidence in the scientific literature to support its role as a P2Y12 receptor antagonist. Therefore, the initial premise of this technical guide has been revised to reflect the correct biological target.

For researchers in the field of neuropharmacology, N-(3,4-difluorophenyl)-1H-indazole-5-carboxamide may represent a research tool for studying the role of MAO-B in the central nervous system. Future studies would be required to:

-

Confirm its MAO-B inhibitory activity and determine its potency and selectivity profile against MAO-A.

-

Evaluate its pharmacokinetic properties to assess its potential for in vivo studies.

-

Investigate its efficacy in animal models of neurodegenerative diseases.

For professionals in drug development focused on antithrombotic agents, this compound is not a relevant lead for P2Y12 receptor antagonism. Research in that area should continue to focus on established scaffolds for P2Y12 inhibitors.

In Vitro Characterization of FPI-1434: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPI-1434 is a targeted alpha therapy (TAT) currently under clinical investigation for the treatment of a variety of solid tumors that overexpress the insulin-like growth factor-1 receptor (IGF-1R).[1][2] This novel radioimmunoconjugate is composed of three key components: a humanized monoclonal antibody (AVE1642) that specifically targets IGF-1R, a proprietary "Fast-Clear™" linker, and the alpha-emitting radionuclide, Actinium-225 (²²⁵Ac).[3][4] The therapeutic strategy of FPI-1434 is to selectively deliver potent alpha-particle radiation to tumor cells, leading to double-strand DNA breaks and subsequent cell death.[3] This document provides a comprehensive overview of the in vitro characterization of FPI-1434, including its mechanism of action, and detailed protocols for key experimental assays.

Mechanism of Action

FPI-1434's mechanism of action is initiated by the binding of its antibody component, AVE1642, to the extracellular domain of IGF-1R on the surface of cancer cells.[3] Following binding, the FPI-1434/IGF-1R complex is internalized by the cell. Once inside the cell, the Actinium-225 payload undergoes radioactive decay, emitting high-energy alpha particles. These alpha particles have a short path length, causing highly localized and potent damage to the cell's DNA, primarily through the induction of double-strand breaks, which ultimately triggers apoptosis and cell death.[3]

The proprietary "Fast-Clear™" linker technology developed by Fusion Pharmaceuticals is designed to promote the rapid excretion of any FPI-1434 that has not bound to tumor cells. This feature is intended to minimize off-target toxicity and widen the therapeutic window of the drug.[5][6][7]

Quantitative Data Summary

While specific quantitative in vitro data for FPI-1434 is limited in publicly available sources, this section presents a summary of the expected characterization data in a structured format. The values presented are representative for a therapeutic antibody-drug conjugate of this class and should be confirmed by internal experimental data.

Table 1: Binding Affinity of AVE1642 to IGF-1R

| Parameter | Value | Method | Cell Line/Antigen Source |

| KD (dissociation constant) | 1-10 nM | Surface Plasmon Resonance (SPR) | Recombinant Human IGF-1R |

| kon (association rate) | 1 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | Recombinant Human IGF-1R |

| koff (dissociation rate) | 1 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) | Recombinant Human IGF-1R |

Table 2: In Vitro Cytotoxicity of FPI-1434

| Cell Line | Cancer Type | IGF-1R Expression | EC₅₀ (pM) | Assay | Incubation Time |

| MCF-7 | Breast Cancer | High | 50 - 200 | Cell Viability (e.g., CellTiter-Glo®) | 72 hours |

| A549 | Lung Cancer | Moderate | 200 - 500 | Cell Viability (e.g., CellTiter-Glo®) | 72 hours |

| HT-29 | Colorectal Cancer | High | 100 - 300 | Cell Viability (e.g., CellTiter-Glo®) | 72 hours |

| PC-3 | Prostate Cancer | Moderate | 300 - 800 | Cell Viability (e.g., CellTiter-Glo®) | 72 hours |

Key Experimental Protocols

This section provides detailed methodologies for the essential in vitro assays used to characterize FPI-1434.

Binding Affinity Assay (Surface Plasmon Resonance)

Objective: To determine the binding kinetics (KD, kon, koff) of the AVE1642 antibody to its target, IGF-1R.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human IGF-1R protein

-

AVE1642 antibody

-

HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

-

Chip Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Immobilize a capture antibody (e.g., anti-human Fc) to the chip surface.

-

Inject ethanolamine to block any remaining active sites.

-

-

Ligand Capture:

-

Inject a solution of AVE1642 over the sensor surface to be captured by the immobilized anti-human Fc antibody.

-

-

Analyte Binding:

-

Prepare a series of dilutions of recombinant human IGF-1R in running buffer (e.g., 0.1 nM to 100 nM).

-

Inject the IGF-1R solutions over the sensor surface at a constant flow rate.

-

Allow for an association phase followed by a dissociation phase with running buffer.

-

-

Data Analysis:

-

Fit the sensorgram data to a 1:1 Langmuir binding model to determine the kon, koff, and KD values.

-

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of FPI-1434 in cancer cell lines with varying levels of IGF-1R expression.

Materials:

-

IGF-1R positive cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete cell culture medium

-

FPI-1434

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of FPI-1434 in cell culture medium.

-

Remove the existing medium from the cells and add the FPI-1434 dilutions. Include untreated cells as a negative control.

-

Incubate the plate for 72 hours.

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the data to the untreated control.

-

Plot the cell viability against the logarithm of the FPI-1434 concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

-

Antibody Internalization Assay

Objective: To visualize and quantify the internalization of the AVE1642 antibody upon binding to IGF-1R on cancer cells.

Materials:

-

IGF-1R positive cancer cell line (e.g., MCF-7)

-

Fluorescently labeled AVE1642 (e.g., with Alexa Fluor 488)

-

Complete cell culture medium

-

Hoechst 33342 (for nuclear staining)

-

Trypan Blue (for quenching extracellular fluorescence)

-

Confocal microscope or flow cytometer

Procedure:

-

Cell Seeding:

-

Seed cells onto glass-bottom dishes (for microscopy) or into suspension culture (for flow cytometry) and allow them to adhere or grow to the desired confluency.

-

-

Antibody Incubation:

-

Treat the cells with fluorescently labeled AVE1642 at a concentration of 1-10 µg/mL.

-

Incubate for various time points (e.g., 0, 1, 4, 24 hours) at 37°C to allow for internalization. A control at 4°C can be included to inhibit internalization.

-

-

Staining and Quenching:

-

Wash the cells with cold PBS to remove unbound antibody.

-

(For microscopy) Stain the nuclei with Hoechst 33342.

-

(Optional) Add Trypan Blue to quench the fluorescence of any antibody remaining on the cell surface.

-

-

Imaging/Analysis:

-

(For microscopy) Acquire images using a confocal microscope. Internalized antibody will appear as punctate fluorescence within the cytoplasm.

-

(For flow cytometry) Analyze the cells on a flow cytometer. The increase in fluorescence intensity over time (especially after quenching) indicates internalization.

-

Visualizations

IGF-1R Signaling Pathway

Caption: Simplified IGF-1R signaling pathway leading to cell proliferation and survival.

FPI-1434 Mechanism of Action Workflow

Caption: Workflow illustrating the mechanism of action of FPI-1434.

In Vitro Cytotoxicity Assay Workflow

Caption: Experimental workflow for the in vitro cytotoxicity assay.

References

- 1. FPI-1434 by Fusion Pharmaceuticals for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]

- 2. A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 3. fusionpharma.com [fusionpharma.com]

- 4. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]

- 5. Targeted Alpha Therapeutics - Fusion Pharma - Technology [fusionpharma.com]

- 6. massbio.org [massbio.org]

- 7. Fusion's Radiopharmaceutical Manufacturing Facility, Canada [pharmaceutical-technology.com]

PSB-1434: A Technical Guide to Target Binding, Affinity, and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-1434 has emerged as a significant research tool in neuropharmacology, primarily recognized for its potent and selective inhibition of monoamine oxidase B (MAO-B). This enzyme plays a critical role in the catabolism of key neurotransmitters, and its dysregulation has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease. Understanding the precise molecular interactions of this compound with its target is paramount for its application in basic research and its potential therapeutic development. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, supported by detailed experimental methodologies and visual representations of associated signaling pathways.

Target Binding Affinity and Selectivity

This compound exhibits high affinity and remarkable selectivity for monoamine oxidase B (MAO-B) over its isoenzyme, monoamine oxidase A (MAO-A). This selectivity is a crucial attribute, as the inhibition of MAO-A is associated with the "cheese effect," a hypertensive crisis triggered by the consumption of tyramine-rich foods.

Quantitative Binding Data

The binding affinity of this compound is most commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Parameter | Value | Target | Notes |

| IC50 | 1.59 nM[1][2] | Human MAO-B | This low nanomolar value indicates a high binding affinity. |

| Selectivity | >6000-fold[1][2] | MAO-B vs. MAO-A | Demonstrates exceptional selectivity for the target enzyme. |

| Inhibition Type | Competitive[2][3][4] | MAO-B | This compound competes with the substrate for binding to the active site of the enzyme. |

Binding Kinetics

While the binding affinity (IC50) of this compound is well-documented, specific kinetic parameters such as the association rate constant (k_on), dissociation rate constant (k_off), and residence time have not been extensively reported in the available scientific literature. These parameters are crucial for a complete understanding of the drug-target interaction, as they provide insights into the speed of binding and the duration of the inhibitory effect. The competitive nature of the inhibition suggests a dynamic equilibrium between the inhibitor, substrate, and enzyme.

Experimental Protocols

The determination of the binding affinity and inhibitory activity of compounds like this compound relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for IC50 Determination

This assay is a standard method to determine the affinity of a test compound by measuring its ability to displace a radiolabeled ligand that binds to the target enzyme.

Materials:

-

Human recombinant MAO-B (or tissue homogenates expressing MAO-B)

-

Radioligand (e.g., [3H]-L-deprenyl or other suitable MAO-B specific radioligand)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: If using tissue, homogenize in an appropriate buffer and centrifuge to isolate the mitochondrial fraction containing MAO-B. Resuspend the pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known MAO-B inhibitor) from the total binding.

MAO-B Enzyme Activity Assay

This assay directly measures the enzymatic activity of MAO-B in the presence of an inhibitor to determine its potency.

Materials:

-

Human recombinant MAO-B

-

MAO-B substrate (e.g., benzylamine or kynuramine)

-

This compound

-

Detection reagent (e.g., a fluorometric or colorimetric probe that reacts with a product of the enzymatic reaction)

-

Plate reader (fluorometer or spectrophotometer)

Procedure:

-

Pre-incubation: Pre-incubate the MAO-B enzyme with varying concentrations of this compound for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the MAO-B substrate.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Detection: Stop the reaction and add the detection reagent. The product of the enzymatic reaction (e.g., hydrogen peroxide) reacts with the probe to generate a fluorescent or colored signal.

-

Measurement: Measure the signal using a plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound is the inhibition of MAO-B, which has direct consequences on cellular signaling, particularly in dopaminergic neurons.

Downstream Effects of MAO-B Inhibition by this compound

The inhibition of MAO-B by this compound prevents the breakdown of dopamine in the brain. This leads to an increase in the synaptic concentration of dopamine, thereby enhancing dopaminergic signaling. This is the principal mechanism underlying the therapeutic potential of MAO-B inhibitors in Parkinson's disease.

Caption: Downstream effects of MAO-B inhibition by this compound.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value of an inhibitor like this compound involves a series of systematic steps, from preparing the necessary reagents to analyzing the final data.

Caption: Experimental workflow for IC50 determination of this compound.

Conclusion

This compound stands out as a highly potent and selective competitive inhibitor of MAO-B. Its well-characterized binding affinity makes it an invaluable tool for studying the role of MAO-B in health and disease. While detailed kinetic parameters are not yet widely available, the established protocols for determining its inhibitory activity provide a solid foundation for further investigation. The ability of this compound to modulate dopaminergic signaling underscores its potential in the development of novel therapeutic strategies for neurodegenerative disorders. Future research focusing on its binding kinetics will further refine our understanding of its mechanism of action and aid in the design of next-generation MAO-B inhibitors.

References

- 1. This compound | MAO-B抑制剂 | MCE [medchemexpress.cn]

- 2. admin.biosschina.com [admin.biosschina.com]

- 3. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

FPI-1434: A Technical Guide to Cellular Uptake and Internalization

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular uptake and internalization mechanisms of FPI-1434, a promising targeted alpha therapy. The document outlines the core components of the drug, its mechanism of action, quantitative data from clinical studies, and detailed experimental protocols relevant to its cellular interactions.

Introduction to FPI-1434

FPI-1434 is an investigational radioimmunoconjugate designed to selectively deliver a potent alpha-particle emitting radionuclide to cancer cells.[1][2] This therapeutic agent is composed of three key components:

-

The Antibody: A humanized monoclonal antibody, FPI-1175 (also known as veligrotug or AVE1642), that specifically targets the external domain of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[3][4][5][6]

-

The Radionuclide: Actinium-225 (²²⁵Ac), a powerful alpha-emitter that induces highly cytotoxic double-stranded DNA breaks in target cells.[4][6]

-

The Linker-Chelator System: A proprietary bifunctional chelate, FPI-1397, that stably connects the antibody to the Actinium-225 payload.[3][7]

The primary target, IGF-1R, is a transmembrane tyrosine kinase that is overexpressed in a wide variety of solid tumors, including breast, ovarian, prostate, colon, and lung cancers.[6][8] Its activation is associated with cancer cell proliferation, survival, and metastasis.[5][9] FPI-1434 leverages the high expression of IGF-1R on tumor cells as a means to identify and deliver its cytotoxic payload, minimizing damage to healthy tissues.[3][7]

Cellular Uptake and Internalization Pathway

The cellular uptake of FPI-1434 is a targeted, receptor-mediated process. The mechanism ensures that the potent alpha-emitter is delivered specifically to cancer cells overexpressing the IGF-1R.

-

Binding: The FPI-1175 antibody component of FPI-1434 binds with high affinity to the IGF-1R on the surface of a tumor cell.[5][6]

-

Internalization: Upon binding, the FPI-1434/IGF-1R complex is internalized by the cell through receptor-mediated endocytosis.[4][6][10] This process sequesters the radioimmunoconjugate inside the cell within an endosome.

-

Radionuclide Decay and Cytotoxicity: Following internalization, the decay of the ²²⁵Ac payload releases a cascade of high-energy alpha particles.[6] These particles travel a very short distance, creating dense and complex double-stranded DNA breaks.[2][4][6] This damage is difficult for the cell to repair, leading to apoptosis (programmed cell death).[9] The potent, localized nature of alpha radiation can also induce a "bystander effect," where adjacent tumor cells not directly targeted by FPI-1434 are also killed.[9]

Quantitative Data Summary

Data from the Phase 1 clinical trial (NCT03746431) provides valuable quantitative insights into the biodistribution and dosing of FPI-1434. Patient eligibility for the therapy is determined by imaging with an Indium-111 labeled analogue, [¹¹¹In]-FPI-1547, which has identical targeting properties. A key inclusion criterion is a tumor-to-background ratio (TBR) of ≥2, ensuring sufficient target expression.[8]

Table 1: Radiation Absorbed Dose Estimates from [¹¹¹In]-FPI-1547 Imaging

This table summarizes the estimated radiation dose to various organs per unit of administered activity, calculated from patient imaging data. These estimates are crucial for ensuring patient safety and fall within predefined limits.[11]

| Target Organ | Mean Radiation Dose (mGy-Eq/MBq) | Standard Deviation (±SD) |

| Spleen | 3,668 | 1881 |

| Kidneys | 988 | 305 |

| Liver | 934 | 319 |

| Red Marrow | 807 | 303 |

| Lungs | 626 | 175 |

| Total Body | 140 | 16 |

Data based on N=13 patients from the first three cohorts.[11]

Table 2: Phase 1 Dose Escalation Cohorts for [²²⁵Ac]-FPI-1434

The clinical trial employs a modified 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[4]

| Dose Cohort | Administered Dosage of [²²⁵Ac]-FPI-1434 (per kg body weight) |

| 1 | 10 kBq/kg |

| 2 | 20 kBq/kg |

| 3 | 40 kBq/kg |

| 4 | 80 kBq/kg |

| 5 | 120 kBq/kg |

As outlined in the initial study design.[4][10]

Additionally, studies have explored a "cold+hot" dosing regimen, where pre-administration of the non-radiolabeled antibody (FPI-1175) is used to saturate natural sinks and improve the biodistribution of the radiolabeled FPI-1434, leading to an improved tumor-to-normal organ ratio.[8][9][12]

Experimental Protocols

The following sections detail key experimental methodologies for assessing the uptake and internalization of FPI-1434.

Protocol: In Vivo Tumor Uptake and Dosimetry Assessment

This protocol is used in the clinical setting to determine patient eligibility and calculate radiation dosimetry.

-

Administration: Patients receive a single intravenous injection of 185 MBq of the imaging analogue, [¹¹¹In]-FPI-1547.[7]

-

Imaging: A series of four anterior/posterior whole-body planar and SPECT/CT scans are acquired over an 8-day period.[8][13]

-

Data Extraction: Count data from regions of interest (including tumors and key organs like the kidneys, liver, and lungs) are extracted from each scan.[13]

-

Dosimetry Calculation: Time-activity curves are generated to calculate residence times. This data is used with CT-based organ volumes to estimate the radiation absorbed dose per the MIRD (Medical Internal Radiation Dose) schema, often using software like OLINDA/EXM.[13]

-

Eligibility Assessment: Patients with sufficient tumor uptake (TBR ≥2) and dosimetry estimates within safety limits are eligible for [²²⁵Ac]-FPI-1434 therapy.[8][10]

Protocol: In Vitro Radioligand Binding Assay

This protocol can be used to determine the binding affinity (e.g., Kd) of FPI-1434 to IGF-1R expressing cells.

-

Cell Culture: Plate IGF-1R-positive cancer cells (e.g., MCF-7) in multi-well plates and grow to confluence.

-

Preparation: Wash cells with a cold binding buffer (e.g., PBS with 1% BSA).

-

Incubation: Add increasing concentrations of radiolabeled FPI-1434 (or its analogue) to the wells. For non-specific binding determination, add a parallel set of wells containing the radioligand plus a large excess of non-radiolabeled antibody (FPI-1175). Incubate for 2-4 hours at 4°C to allow binding but prevent internalization.

-

Washing: Aspirate the incubation medium and wash the cells multiple times with cold binding buffer to remove unbound radioligand.

-

Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.

-

Analysis: Subtract non-specific binding from total binding to get specific binding. Plot specific binding versus concentration and use saturation binding analysis to calculate Kd and Bmax.

Protocol: In Vitro Internalization (Acid Wash) Assay

This assay quantifies the amount of FPI-1434 that is actively internalized by cells over time.

-

Cell Culture: Plate IGF-1R-positive cells in multi-well plates.

-

Binding: Pre-chill plates to 4°C. Add radiolabeled FPI-1434 to all wells and incubate at 4°C for 1-2 hours to allow binding to the cell surface without internalization.

-

Initiate Internalization: Wash away unbound ligand with cold media. Add pre-warmed (37°C) media to the wells and place the plate in a 37°C incubator. This starts a synchronized wave of internalization. Stop the process at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Acid Wash: At each time point, place the plate on ice. Treat one set of wells with a mild acid buffer (e.g., glycine-HCl, pH 2.5) for 5-10 minutes. This buffer strips surface-bound radioligand without affecting internalized ligand. Collect the supernatant (surface-bound fraction).

-

Lysis: Lyse the acid-washed cells to release the internalized fraction.

-

Counting: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

-

Analysis: Calculate the percentage of internalized radioligand at each time point relative to the total cell-associated radioactivity (surface + internalized).

References

- 1. Fusion Pharmaceuticals Provides Updates on FPI-1434 and FPI-1966 Clinical Programs - BioSpace [biospace.com]

- 2. Fusion Pharmaceuticals Announces Preclinical Combination Data Demonstrating Enhanced Efficacy in Multiple Preclinical Tumor Models [prnewswire.com]

- 3. openmedscience.com [openmedscience.com]

- 4. fusionpharma.com [fusionpharma.com]

- 5. Facebook [cancer.gov]

- 6. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]

- 7. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. fusionpharma.com [fusionpharma.com]

- 10. researchgate.net [researchgate.net]

- 11. isotopes.gov [isotopes.gov]

- 12. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

Methodological & Application

Application Notes and Protocols for [225Ac]-FPI-1434 in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the targeted alpha therapy [225Ac]-FPI-1434, designed for the treatment of solid tumors overexpressing the Insulin-like Growth Factor 1 Receptor (IGF-1R). The document outlines the mechanism of action, details preclinical and clinical experimental procedures, and presents available quantitative data.

Introduction